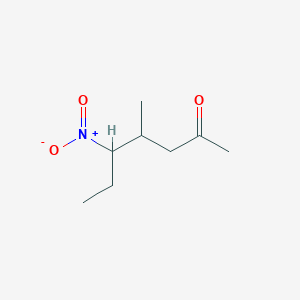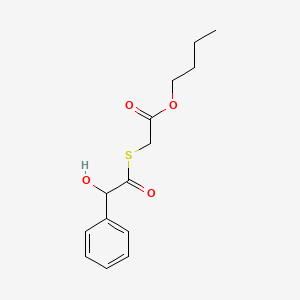
Butyl 2-(2-hydroxy-2-phenylacetyl)sulfanylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2-(2-hydroxy-2-phenylacetyl)sulfanylacetate is an organic compound with the molecular formula C14H18O4S. It is a butyl ester derivative of acetic acid, featuring a sulfanyl group attached to a phenylacetyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(2-hydroxy-2-phenylacetyl)sulfanylacetate typically involves the esterification of acetic acid derivatives with butanol in the presence of a catalyst. One common method includes the reaction of 2-hydroxy-2-phenylacetic acid with butyl thiolacetate under acidic conditions to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the sulfanyl group and prevent unwanted side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 2-(2-hydroxy-2-phenylacetyl)sulfanylacetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenylacetyl moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of butyl 2-(2-hydroxy-2-phenylacetyl)alcohol.
Substitution: Formation of substituted phenylacetyl derivatives.
Applications De Recherche Scientifique
Butyl 2-(2-hydroxy-2-phenylacetyl)sulfanylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Butyl 2-(2-hydroxy-2-phenylacetyl)sulfanylacetate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the phenylacetyl moiety may interact with aromatic residues in enzymes, affecting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butyl 2-(2-hydroxy-2-phenylacetyl)thioacetate
- Butyl 2-(2-hydroxy-2-phenylacetyl)oxyacetate
- Butyl 2-(2-hydroxy-2-phenylacetyl)aminoacetate
Uniqueness
Butyl 2-(2-hydroxy-2-phenylacetyl)sulfanylacetate is unique due to the presence of both a sulfanyl group and a phenylacetyl moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .
Propriétés
Numéro CAS |
63860-16-2 |
|---|---|
Formule moléculaire |
C14H18O4S |
Poids moléculaire |
282.36 g/mol |
Nom IUPAC |
butyl 2-(2-hydroxy-2-phenylacetyl)sulfanylacetate |
InChI |
InChI=1S/C14H18O4S/c1-2-3-9-18-12(15)10-19-14(17)13(16)11-7-5-4-6-8-11/h4-8,13,16H,2-3,9-10H2,1H3 |
Clé InChI |
CBKNHLGCYRZQQW-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CSC(=O)C(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



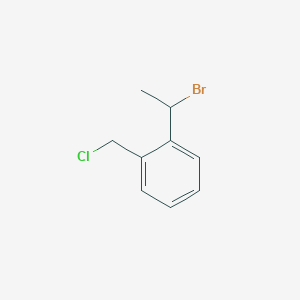

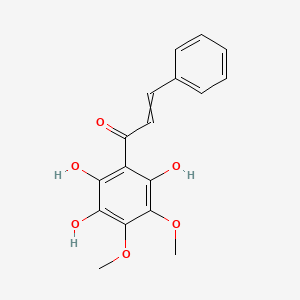

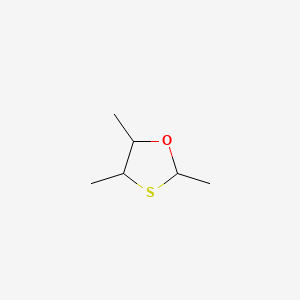
![1,2,3,4,5-Pentachloro-6-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14498452.png)
![S-[4-(Hexyloxy)phenyl] 4-butylbenzene-1-carbothioate](/img/structure/B14498460.png)
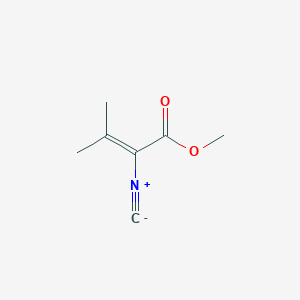
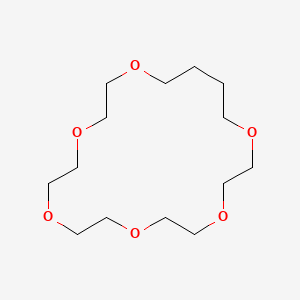
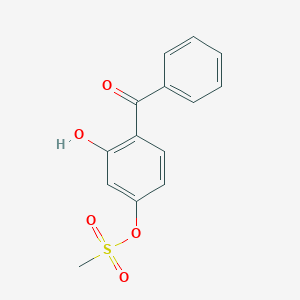
![Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol](/img/structure/B14498480.png)
